molecular formula C18H19NO3 B5715867 3-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl propionate

3-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl propionate

Cat. No. B5715867
M. Wt: 297.3 g/mol
InChI Key: YOBDOWIIBVQNJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl propionate, also known as DMAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMAP is a derivative of propionic acid and has a molecular formula of C18H19NO3.

Mechanism of Action

The mechanism of action of 3-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl propionate is not fully understood, but it is believed to involve the inhibition of the activity of certain enzymes and proteins. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of prostaglandins, and inhibit the activity of HDACs. This compound has also been shown to have anti-inflammatory and analgesic properties, as well as potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl propionate in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound is its potential toxicity, as it has been shown to be cytotoxic to some cell lines. It is also important to note that the effects of this compound may vary depending on the cell type and experimental conditions used.

Future Directions

There are several potential future directions for the study of 3-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl propionate. One area of interest is its potential use as an anticancer agent. Further research is needed to fully understand its mechanism of action and determine its efficacy in different types of cancer. Another area of interest is its potential use as a neuroprotective agent. Studies have shown that this compound may have protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to determine the full extent of its neuroprotective effects and its potential use in the treatment of these diseases. Additionally, the potential use of this compound in the treatment of inflammatory and pain-related disorders warrants further investigation.

Synthesis Methods

3-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl propionate can be synthesized through the reaction between 3,4-dimethylaniline and propionic anhydride in the presence of a catalyst such as pyridine. The reaction results in the formation of this compound as a white crystalline powder with a melting point of 120-122°C and a purity of 98%.

Scientific Research Applications

3-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl propionate has been widely used in scientific research due to its potential applications in various fields. It has been studied as a potential anticancer agent, as it has been shown to induce apoptosis in cancer cells. This compound has also been studied for its anti-inflammatory and analgesic properties, as well as its potential use as a neuroprotective agent.

properties

IUPAC Name

[3-[(3,4-dimethylphenyl)carbamoyl]phenyl] propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-4-17(20)22-16-7-5-6-14(11-16)18(21)19-15-9-8-12(2)13(3)10-15/h5-11H,4H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBDOWIIBVQNJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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